4-[4-(bromomethyl)phenoxy]benzonitrile
Description
Properties
CAS No. |
321337-61-5 |
|---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylphenoxybenzonitrile
4-Hydroxybenzonitrile and 4-methylphenol undergo Mitsunobu coupling using triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF). The reaction proceeds at 0°C for 2 hours, yielding 75% of the ether intermediate.
Bromination with NBS and AIBN
The methyl group in 4-methylphenoxybenzonitrile is brominated using NBS (1.2 equiv) and AIBN (0.1 equiv) in CCl₄ under reflux. After 12 hours, the mixture is filtered and concentrated, affording 4-[4-(bromomethyl)phenoxy]benzonitrile in 78% yield. This method avoids handling volatile bromine gas but requires careful temperature control to prevent cyano group degradation.
Solvent and Base Optimization in Nucleophilic Substitution
Industrial-scale production often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction rates.
DMF-Mediated Coupling
A mixture of 4-(bromomethyl)phenol (1.0 equiv), 4-cyanophenol (1.1 equiv), and triethylamine (2.0 equiv) in DMF is stirred at 60°C for 4 hours. The high dielectric constant of DMF stabilizes the transition state, achieving 88% yield. Quenching with ice water and filtration removes excess base, while recrystallization from ethanol yields >99% purity.
Microwave-Assisted Synthesis
Microwave irradiation at 120°C for 15 minutes in DMSO with K₂CO₃ accelerates the reaction, reducing the typical 6-hour process to 30 minutes. This method achieves 82% yield with comparable purity, demonstrating scalability for high-throughput applications.
Comparative Analysis of Preparation Methods
The table below summarizes critical parameters for each method:
| Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Williamson Synthesis | 4-(Bromomethyl)phenol, KOH | Toluene | 100 | 6 | 85 | 98 |
| Direct Bromination | 4-Methylphenoxybenzonitrile, NBS | CCl₄ | 80 | 12 | 78 | 95 |
| DMF-Mediated | 4-(Bromomethyl)phenol, Triethylamine | DMF | 60 | 4 | 88 | 99 |
| Microwave-Assisted | 4-(Bromomethyl)phenol, K₂CO₃ | DMSO | 120 (microwave) | 0.5 | 82 | 97 |
Key findings:
-
Williamson Synthesis balances yield and simplicity but requires rigorous anhydrous conditions.
-
DMF-Mediated Coupling offers the highest yield and purity, ideal for industrial use.
-
Microwave Methods reduce reaction times significantly, though equipment costs may limit accessibility.
Mechanistic Insights and Side Reactions
The formation of this compound proceeds via an Sₙ2 mechanism in Williamson synthesis, where the phenoxide ion attacks the bromomethyl carbon. Competing elimination reactions are minimized using bulky bases like K₂CO₃. In bromination steps, radical intermediates generated by AIBN abstract hydrogen from the methyl group, followed by bromine transfer from NBS.
Common side products include:
-
Di-substituted ethers : From over-alkylation of 4-cyanophenol, mitigated by stoichiometric control.
-
Debrominated byproducts : Resulting from premature bromide displacement, reduced by inert atmospheres.
Industrial-Scale Purification Techniques
Crude product purification employs:
-
Flash Chromatography : Silica gel with CHCl₃–hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol–water mixtures (7:3) yield colorless crystals with melting points of 112–114°C.
-
Distillation : High-vacuum short-path distillation isolates the compound for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(bromomethyl)phenoxy]benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
4-[4-(bromomethyl)phenoxy]benzonitrile is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[4-(bromomethyl)phenoxy]benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
- Reactivity : The bromomethyl group in 4-(bromomethyl)benzonitrile () undergoes faster nucleophilic substitution than its 3-substituted isomer due to steric and electronic effects .
- Applications : While 4-(bromomethyl)benzonitrile is widely used in drug synthesis (e.g., ), the biphenyl derivative () is tailored for liquid crystals due to extended conjugation.
Phenoxy-Substituted Benzonitriles
Examples:
2-((Pyridine-4-yl)methoxy)benzonitrile (): Contains a pyridine moiety, enhancing hydrogen-bonding capacity for coordination chemistry.
4-[(3-Methyl-5-thioxo-triazol-4-yl)iminomethyl]benzonitrile (): Integrates a triazole ring, enabling biological activity via heterocyclic interactions.
Comparison Highlights :
- Thermal Stability: Phenoxy-linked compounds like this compound exhibit higher thermal stability (via DSC in ) than pyridine or triazole derivatives, which decompose at lower temperatures .
- Synthetic Flexibility : The bromomethyl group allows facile functionalization (e.g., coupling with amines in ), whereas triazole or pyridine derivatives require multi-step modifications .
Benzonitrile Derivatives in Drug Development
Table 2: Pharmacological Relevance
Notable Contrasts:
- Bioactivity: Derivatives of this compound show higher specificity for GLUT1 compared to simpler bromomethyl analogs, likely due to the phenoxy group’s steric bulk .
- Synthetic Challenges: Methyl 4-(2-phenylacetyl)benzonitrile () forms significant by-products (e.g., Wolff-Kishner reduction), whereas this compound is synthesized with >88% yield under optimized conditions .
Q & A
Q. 1.1. What are the key synthetic routes for preparing 4-[4-(bromomethyl)phenoxy]benzonitrile, and how can reaction conditions be optimized?
The compound is commonly synthesized via nucleophilic aromatic substitution. One method involves reacting 4-bromophenol with 4-fluorobenzonitrile in the presence of potassium carbonate in DMF at elevated temperatures (60–80°C) . Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to benzonitrile) and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) .
Q. 1.2. How should this compound be stored to maintain stability?
Due to its moisture and light sensitivity, store the compound under inert gas (argon/nitrogen) at 2–8°C in airtight, amber glass containers. Avoid exposure to oxidizing agents, strong acids, or bases to prevent decomposition .
Q. 1.3. What are its primary applications in academic research?
It serves as a versatile intermediate:
- Synthesis of ligands with chelating pyrazolyl-pyridine groups for coordination chemistry .
- Preparation of tetrazole derivatives (e.g., 4-[(2H-tetrazol-2-yl)methyl]benzonitrile) via reactions with 2H-tetrazole under basic conditions .
- Precursor for azide-functionalized compounds (e.g., 4-(azidomethyl)benzonitrile) through sodium azide substitution .
Advanced Research Questions
Q. 2.1. How does the bromomethyl group’s position influence reactivity in nucleophilic substitution reactions?
The bromine atom’s ortho position relative to the ether linkage (as in this compound) enhances electrophilicity due to resonance stabilization of the transition state. Comparative studies with para-substituted analogs show faster reaction kinetics (e.g., SN2 reactions with sodium azide proceed at 2× the rate) . Computational DFT studies can model charge distribution to predict regioselectivity .
Q. 2.2. What analytical techniques are critical for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C-NMR for structural confirmation (e.g., bromomethyl peak at δ ~4.3 ppm in CDCl₃) . ¹⁹F-NMR is used for fluorinated derivatives .
- X-ray Crystallography : SHELX programs (SHELXL/SHELXS) resolve crystal structures, particularly for ligand-metal complexes .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ at m/z 196.047) .
Q. 2.3. How can byproducts from its reactions be identified and mitigated?
Common byproducts include dehalogenated species (e.g., 4-methylbenzonitrile from unintended reduction) and dimerization products. Mitigation strategies:
- Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane/EtOAc).
- Use radical inhibitors (e.g., BHT) in reactions prone to radical pathways .
- Optimize solvent polarity (e.g., DMF for SN2, DMSO for SN1) to suppress competing mechanisms .
Q. 2.4. What methodologies are used to evaluate its biological activity?
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Mechanistic Studies : Molecular docking to identify interactions with targets like topoisomerase II or tubulin .
Comparative and Mechanistic Studies
Q. 3.1. How does its reactivity compare to analogs like 4-(2-bromophenoxy)benzonitrile?
The ortho-brominated derivative exhibits higher electrophilicity than para-substituted analogs, enabling faster nucleophilic substitution (e.g., t₁/₂ of 2 hours vs. 5 hours for para-bromo). Steric hindrance in ortho derivatives, however, may reduce yields in bulky nucleophile reactions .
Q. 3.2. What computational tools can predict its reactivity in complex syntheses?
- DFT Calculations : Gaussian 09 models transition states and activation energies for substitution reactions .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
